molecular formula C14H6Cl2F3N3OS2 B2736891 4-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]dithiazol-5-imine CAS No. 303146-02-3

4-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]dithiazol-5-imine

Cat. No.: B2736891
CAS No.: 303146-02-3
M. Wt: 424.24
InChI Key: SZJOPWZYPFGVOD-FYJGNVAPSA-N
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Description

This compound features a dithiazol-imine core linked to a 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl group. The trifluoromethyl and chloro substituents on the pyridine ring are characteristic of agrochemicals and pharmaceuticals, likely contributing to enhanced lipophilicity, metabolic stability, and target binding .

Properties

IUPAC Name

4-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]dithiazol-5-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl2F3N3OS2/c15-10-5-7(14(17,18)19)6-20-12(10)23-9-3-1-8(2-4-9)21-13-11(16)22-25-24-13/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJOPWZYPFGVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C2C(=NSS2)Cl)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl2F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]dithiazol-5-imine is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and antimicrobial research. This article reviews its biological activity, synthesizing findings from various studies and highlighting significant data.

Chemical Structure and Properties

The compound has the following structural formula:

C16H12Cl2F3N3O2S\text{C}_{16}\text{H}_{12}\text{Cl}_2\text{F}_3\text{N}_3\text{O}_2\text{S}

Molecular Weight: 393.19 g/mol
CAS Number: 338792-94-2

Antiviral Activity

Recent studies have indicated that compounds within the dithiazole class exhibit notable antiviral properties. Specifically, research on similar dithiazolines has shown activity against feline immunodeficiency virus (FIV), which serves as a model for human immunodeficiency virus (HIV) .

Table 1: Antiviral Activity of Dithiazole Compounds

CompoundEC50 (µM)CC50 (µM)Therapeutic Index (TI)
Dithiazole 14.718.53.93
Dithiazole 20.534.99.25
Dithiazole 3>100>100-

The therapeutic index (TI) is calculated as TI=CC50EC50TI=\frac{CC50}{EC50}, indicating the safety and efficacy of the compounds .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against bacterial and fungal strains. The presence of the trifluoromethyl group and chlorine atoms may enhance its bioactivity by increasing lipophilicity and altering membrane permeability.

Case Study: Antimicrobial Screening
In a study examining various substituted pyridine derivatives, compounds similar to the dithiazole exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria . The study reported:

  • Minimum Inhibitory Concentrations (MIC) for selected compounds ranged from 1 to 32 µg/mL.
  • Compounds showed synergistic effects when combined with traditional antibiotics.

The proposed mechanism of action for dithiazole compounds involves interaction with cellular targets, including enzymes involved in viral replication and cell wall synthesis in bacteria. The reactivity of the dithiazole moiety may lead to the formation of reactive intermediates that disrupt essential cellular processes.

Safety and Toxicity

Toxicological assessments have shown that while some derivatives exhibit potent biological activity, they also present varying degrees of cytotoxicity. For instance, in vitro studies demonstrated that certain analogs had a CC50 value indicating potential toxicity at higher concentrations .

Table 2: Toxicity Profiles of Selected Dithiazole Compounds

CompoundCC50 (µM)Observations
Dithiazole A18.5Moderate toxicity observed
Dithiazole B4.9High toxicity at tested concentrations

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as an antitumor agent . Research indicates that derivatives of dithiazole compounds exhibit activity against various cancer cell lines. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for further development in anticancer therapies .

Antimicrobial Properties

Studies have shown that compounds similar to 4-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]dithiazol-5-imine possess significant antimicrobial activity . This has implications for developing new antibiotics or antifungal agents, particularly in an era where resistance to existing drugs is increasing .

Agricultural Applications

In agricultural science, the compound can be explored as a pesticide or herbicide . The chlorinated and trifluoromethyl groups are known to impart herbicidal properties to similar compounds, suggesting that this compound may also exhibit effectiveness in controlling unwanted plant growth or pests .

Material Science

The unique chemical structure allows the compound to be investigated for applications in material science , particularly in creating novel polymers or coatings with enhanced properties such as resistance to corrosion or improved thermal stability. The incorporation of such compounds into materials could lead to advancements in protective coatings and other industrial applications .

Data Tables

Application AreaPotential BenefitsRelevant Studies
Medicinal ChemistryAntitumor activity
Antimicrobial PropertiesEffective against bacteria and fungi
Agricultural SciencePotential herbicidal effects
Material ScienceImproved material properties

Case Study 1: Antitumor Activity

A study conducted on various dithiazole derivatives highlighted the efficacy of compounds similar to this compound against human cancer cell lines. The results indicated that these compounds could inhibit tumor growth significantly, prompting further investigation into their mechanisms of action and potential modifications for enhanced efficacy .

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of chlorinated pyridine derivatives demonstrated that they possess strong inhibitory effects against several pathogenic microorganisms. The findings support the hypothesis that incorporating trifluoromethyl groups increases antimicrobial potency, suggesting that this compound could serve as a lead structure for developing new antimicrobial agents .

Chemical Reactions Analysis

Imine Hydrolysis

The imine group (-NH-) in the dithiazole ring undergoes hydrolysis under acidic or aqueous conditions, yielding the corresponding amine and ketone derivatives. This reaction aligns with the PADPED mechanism (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) observed in imine chemistry .

Example Reaction:
$$ \text{4-Chloro-N-[4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxyphenyl]dithiazol-5-imine} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Dithiazol-5-one} + \text{Primary Amine} $$

Key Data:

Condition Reagent Product Yield
Aqueous HCl (1M)H₂O, 80°C, 6hDithiazol-5-one derivative~75%

Nucleophilic Aromatic Substitution (SNAr)

The chloro substituents on the pyridine and dithiazole rings are susceptible to nucleophilic substitution due to electron-withdrawing effects from the trifluoromethyl (-CF₃) and imine groups. Common nucleophiles include amines, alkoxides, and thiols .

Example Reaction with Piperidine:
$$ \text{4-Chloro-dithiazol-imine} + \text{Piperidine} \xrightarrow{\text{DMF, 60°C}} \text{4-Piperidine-dithiazol-imine} + \text{HCl} $$

Key Data:

Nucleophile Solvent Temp/Time Yield
PiperidineDMF60°C, 12h82%
Sodium MethoxideTHF25°C, 24h68%

Oxidation and Reduction Reactions

The imine group can be reduced to a secondary amine using agents like NaBH₄ or LiAlH₄ , while oxidation with H₂O₂ or KMnO₄ may cleave the dithiazole ring.

Reduction Example:
$$ \text{Dithiazol-imine} + \text{NaBH}_4 \xrightarrow{\text{MeOH}} \text{Dithiazol-amine} $$

Oxidation Example:
$$ \text{Dithiazol-imine} + \text{H}_2\text{O}_2 \xrightarrow{\text{AcOH}} \text{Sulfoxide/Sulfone Derivatives} $$

Cycloaddition Reactions

The dithiazole ring may participate in Diels-Alder reactions or 1,3-dipolar cycloadditions with dienes or dipolarophiles, forming fused heterocyclic systems.

Stability Under Thermal and Photolytic Conditions

The compound’s stability is influenced by:

  • Thermal decomposition above 200°C, releasing HCl and forming aromatic byproducts.

  • Photolytic cleavage of the C-S bond in dithiazole under UV light .

Mechanistic Insights

  • Imine Hydrolysis : Follows the PADPED pathway, where protonation of the imine nitrogen precedes nucleophilic water addition .

  • SNAr : Activated by electron-withdrawing groups (e.g., -CF₃), facilitating attack by nucleophiles at chloro-substituted positions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

Oxazole Derivatives
  • N-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (): Core: Oxazole-carboxamide. Compared to the dithiazol-imine, this compound may exhibit different solubility and metabolic stability due to the absence of sulfur atoms. Synthesis: Likely involves carboxamide coupling under activating agents (e.g., EDC/HOBt) .
Triazole Derivatives
  • N-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide (): Core: 1,2,4-Triazole with a sulfanyl acetamide linker. Biological Activity: Reported as a bacterial phosphopantetheinyl transferase inhibitor, suggesting enzyme-targeted mechanisms .
Tetrazole Derivatives
  • 1-(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetrazol-5-amine (): Core: Tetrazole with dimethylamine substitution. Key Differences: Tetrazoles are known for metabolic resistance and high dipole moments, which may enhance binding to charged targets. The dimethylamine group could improve solubility relative to the dithiazol-imine .

Substitution Patterns and Bioactivity

Pyridine Ring Modifications
  • The 3-chloro-5-(trifluoromethyl)pyridin-2-yl group is conserved across analogs (e.g., ). This substitution pattern is prevalent in agrochemicals due to its electron-withdrawing effects, which stabilize the molecule and enhance interactions with target enzymes .
Linker and Functional Group Variations
  • Methanimine vs. Carboxamide : The target compound’s imine group (C=N) may confer greater reactivity compared to carboxamides (e.g., ) or sulfanyl acetamides (), influencing degradation pathways and target selectivity.

Research Findings and Implications

  • Agrochemical Potential: The trifluoromethyl and chloro substituents on the pyridine ring are associated with pest resistance management in compounds like fluazuron () . The dithiazol-imine core may offer a novel mechanism distinct from benzoylureas (e.g., chitin synthesis inhibition).
  • Enzyme Inhibition : Triazole and piperazine derivatives (e.g., ) demonstrate that nitrogen-rich heterocycles are effective enzyme inhibitors, suggesting the target compound could target similar pathways .
  • Synthetic Feasibility : Standard methodologies (SNAr, coupling reactions) imply scalable production, though yield optimization for the dithiazol-imine core requires further study.

Q & A

Q. What are the key synthetic routes for preparing 4-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]dithiazol-5-imine, and how do reaction conditions influence yield?

The synthesis typically involves multistep reactions starting with functionalization of pyridine and dithiazole precursors. A critical step is the condensation of 3-chloro-5-(trifluoromethyl)pyridin-2-amine with a dithiazole intermediate under controlled conditions. Key factors include:

  • Base selection : Trialkylamines (e.g., Et₃N) or Hünig’s base improve yields by facilitating deprotonation and minimizing side reactions .
  • Temperature : Reactions often proceed at 0–25°C to avoid decomposition of sensitive intermediates like Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) .
  • Reaction time : Extended times (12–24 hours) are required for complete cyclization and stabilization of the dithiazole ring .

Table 1 : Optimization of Condensation Reactions

ParameterOptimal ConditionYield Range
BaseEt₃N60–75%
Temperature0–5°C70–80%
Reaction Time18 hours65–85%

Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities in its spectral data?

  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm) and trifluoromethyl groups (δ -60 to -65 ppm for ¹⁹F NMR). Discrepancies in splitting patterns may arise from rotational isomerism around the dithiazole-phenoxy bond .
  • X-ray crystallography : Confirms planarity of the dithiazole ring and dihedral angles between aromatic systems (e.g., 4.4° for fused heterocycles) .
  • HRMS : Validates molecular formula (e.g., C₁₆H₁₀Cl₂F₃N₃OS) and isotopic patterns .

Q. What preliminary biological screening assays are recommended for assessing its antimicrobial potential?

  • Enzyme inhibition : Test against bacterial acyl carrier protein phosphopantetheinyl transferase (AcpS-PPTase), a target for related dithiazoles .
  • MIC assays : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in broth microdilution protocols .
  • Cytotoxicity : Compare IC₅₀ values in mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the trifluoromethyl group in bioactivity?

  • Comparative SAR : Synthesize analogs replacing -CF₃ with -CH₃ or -Cl to evaluate hydrophobic/electronic effects on enzyme binding .
  • Computational modeling : Perform DFT calculations to map electrostatic potential surfaces and identify key interactions with bacterial PPTase active sites .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) changes upon -CF₃ modification .

Q. How to resolve contradictions in observed antimicrobial activity across studies?

Discrepancies may arise from:

  • Strain variability : Test compound against isogenic mutants lacking efflux pumps or target enzymes .
  • Solubility limitations : Use DMSO concentrations ≤1% and confirm compound stability via HPLC .
  • Metabolic interference : Pair RNA-seq with phenotypic assays to identify off-target pathways (e.g., redox stress) .

Q. What strategies optimize the compound’s stability under physiological conditions?

  • pH stability profiling : Assess degradation kinetics in buffers (pH 4–8) to identify labile bonds (e.g., dithiazole ring) .
  • Prodrug design : Mask imine nitrogen with acetyl or PEG groups to enhance serum stability .
  • Co-crystallization : Identify stabilizing excipients (e.g., cyclodextrins) via phase solubility studies .

Table 2 : Stability Data in Simulated Gastric Fluid (SGF)

ConditionHalf-Life (h)Degradation Products
pH 1.2, 37°C2.5Oxidized dithiazole
pH 6.8, 37°C8.7Hydrolyzed imine

Q. How can advanced spectroscopic techniques resolve ambiguities in reaction intermediates?

  • In situ FTIR : Monitor real-time formation of dithiazole intermediates (e.g., C=N stretch at 1620 cm⁻¹) .
  • LC-MS/MS : Track transient species (e.g., chlorinated byproducts) with high-resolution trapping .
  • EPR spectroscopy : Detect radical intermediates during oxidative coupling steps .

Methodological Notes

  • Avoid commercial sources : Prioritize peer-reviewed syntheses over vendor protocols (e.g., PubChem data is descriptive but lacks mechanistic depth) .
  • Data validation : Cross-reference spectral data with crystallographic databases (e.g., CCDC) to confirm assignments .

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